Hsp90 Inhibition: Isoform-Specific Binding at a Non-ATP Site vs. Pan-Hsp90 Inhibitors
Gambogic acid (GA) binds selectively to the middle domain of Hsp90β with a dissociation constant (KD) of 9.8 μM, engaging a site distinct from the ATP-binding pocket targeted by geldanamycin and 17-AAG [1]. Unlike N-terminal ATP-competitive inhibitors, GA does not compete with geldanamycin and exhibits isoform specificity toward Hsp90β over Hsp90α, representing a novel binding pharmacophore [2]. This differentiated mechanism avoids the heat shock response induction commonly observed with classical Hsp90 inhibitors.
| Evidence Dimension | Hsp90 binding affinity and binding site |
|---|---|
| Target Compound Data | KD = 9.8 μM (full-length Hsp90); KD = 7.6 μM (Hsp90 N-terminal domain); selective for Hsp90β middle domain |
| Comparator Or Baseline | Geldanamycin and 17-AAG: bind to N-terminal ATP pocket, non-isoform-selective |
| Quantified Difference | GA binds at non-ATP site, shows Hsp90β isoform selectivity; ATP-competitive inhibitors lack isoform specificity |
| Conditions | Surface plasmon resonance spectroscopy; molecular docking |
Why This Matters
Researchers targeting Hsp90-dependent cancers without inducing the heat shock response require a compound with a distinct binding site and isoform selectivity, which GA provides.
- [1] Zhang L, et al. Gambogic acid, a natural product inhibitor of Hsp90. J Nat Prod. 2011 Apr 12;74(5):1085-1092. View Source
- [2] Yim KH, et al. Gambogic acid identifies an isoform-specific druggable pocket in the middle domain of Hsp90β. Proc Natl Acad Sci U S A. 2016 Aug 16;113(33):E4801-E4809. View Source
